![molecular formula C15H22N2O2 B2819251 tert-Butyl 1,2,3,4,5,6-hexahydro-1,6-benzodiazocine-1-carboxylate CAS No. 946386-51-2](/img/structure/B2819251.png)
tert-Butyl 1,2,3,4,5,6-hexahydro-1,6-benzodiazocine-1-carboxylate
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Description
“tert-Butyl 1,2,3,4,5,6-hexahydro-1,6-benzodiazocine-1-carboxylate” is a chemical compound with the molecular formula C15H22N2O2 . It is also known as "1,6-Benzodiazocine-1(2H)-carboxylic acid, 3,4,5,6-tetrahydro-, 1,1-dimethylethyl ester" .
Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-Butyl 1,2,3,4,5,6-hexahydro-1,6-benzodiazocine-1-carboxylate” include a molecular weight of 262.35 . Other properties such as density, boiling point, melting point, and flash point are not available in the search results .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Non-proteinogenic Amino-Acid Methyl Esters : A study presented a method for synthesizing acid-sensitive and highly hindered α-amino-acid methyl esters from a chiral glycine derivative, tert-butyl 2-(tert-butyl)-4-methoxy-2,5-dihydro-1,3-imidazole-1-carboxylate, showcasing its utility in creating complex amino acids under mild conditions (CHIMIA, 1997).
Rearrangement in Amide Coupling : This research identified a unique rearrangement of an active ester intermediate during the synthesis of an amide, emphasizing the impact of solvent polarity on the yield and the importance of characterizing such intermediates (European Journal of Inorganic Chemistry, 2005).
Thermal and Crystallographic Studies : A detailed study on the crystallography and thermal behavior of tert-Butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate, offering insights into its stability and structural properties, which could inform its applications in material science (Proceedings of the National Academy of Sciences, India Section A: Physical Sciences, 2016).
Nucleophilic Substitutions and Radical Reactions : The versatility of tert-butyl phenylazocarboxylates in synthetic organic chemistry was demonstrated, including their reactivity in nucleophilic substitutions and radical reactions, which could be leveraged in developing new chemical entities (The Journal of Organic Chemistry, 2012).
Applications in Radioligand and Imaging Studies
- Synthesis of a Potential SPECT Imaging Agent : A compound, [123I]tert-Butyl 8-iodo-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine 3-carboxylate, was synthesized as a high-affinity and selective radioligand for diazepam-insensitive benzodiazepine receptors, illustrating its application in neuroimaging and receptor studies (Journal of Labelled Compounds and Radiopharmaceuticals, 1994).
properties
IUPAC Name |
tert-butyl 2,3,4,5-tetrahydro-1H-1,6-benzodiazocine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-11-7-6-10-16-12-8-4-5-9-13(12)17/h4-5,8-9,16H,6-7,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFOZTPKIELHLCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCNC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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